molecular formula C20H25NO5 B2503337 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1795444-17-5

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2503337
CAS No.: 1795444-17-5
M. Wt: 359.422
InChI Key: HPJRJUFXJOCXQO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. As a derivative of phenethylacetamide, it belongs to a class of compounds known for their versatile biological activities and potential as scaffolds for developing therapeutic agents . Related dimethoxyphenyl-substituted compounds are frequently investigated for their interactions with various biological targets, including enzymes and receptors . Researchers value these structures in the exploration of new anti-proliferative agents, as some analogous compounds have demonstrated potent activity by inhibiting crucial cellular processes like microtubule polymerization . Furthermore, chalcone and acetamide derivatives have shown promise in antiviral and antimicrobial research, indicating the broad potential of this chemical class in infectious disease studies . The specific mechanism of action, binding affinity, and pharmacological profile for this exact compound should be confirmed through further analytical studies and bioassays. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-23-16-8-6-5-7-15(16)19(26-4)13-21-20(22)12-14-9-10-17(24-2)18(11-14)25-3/h5-11,19H,12-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRJUFXJOCXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.

Structure

The molecular structure of the compound features a complex arrangement that includes methoxy groups and an acetamide moiety, which is crucial for its biological activity.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells (MCF-7), where it induced apoptosis at high concentrations.
StudyCell Line/ModelObserved Effect
Study AMCF-7 (breast cancer)Induced apoptosis at high concentrations
Study BHeLa (cervical cancer)Inhibited cell proliferation
  • Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially acting as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that treatment with this compound reduced inflammatory markers in animal models, suggesting its potential use in managing inflammatory conditions.

Metabolic Regulation

Studies have indicated that the compound may improve metabolic parameters. In models of metabolic syndrome, it was found to enhance insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis, supporting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

A study focused on neuroprotection involved administering the compound to mice subjected to neurotoxic agents. Results showed a significant reduction in neuronal death compared to control groups, indicating its protective effects on neuronal health.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Synthesis Yield Biological Target/Activity
Target Compound 3,4-Dimethoxyphenyl; 2-methoxy-2-(2-methoxyphenyl)ethyl N/A (hypothetical) Unknown (structural analogy suggests ACE2 or biofilm inhibition)
Rip-B Benzamide 80% Not specified
5a Purine-sulfanyl High yield (exact % not reported) CNS activity (anti-dementia)
C3 () Piperazinyl-sulfanyl N/A LasR inhibition (anti-biofilm)
ACE2 inhibitor () Isobutylsulfonyl-methylphenoxy N/A ACE2 binding (-5.51 kcal/mol)

Key Research Findings and Divergences

  • Methoxy Group Impact : The 3,4-dimethoxyphenyl group enhances lipid solubility and receptor binding in CNS-active compounds , while 2-methoxy substitutions (as in the target compound) may sterically hinder interactions with certain targets.
  • Functional Group Trade-offs : Trifluoromethyl and sulfonyl groups () improve target affinity but may reduce metabolic stability compared to simpler methoxy derivatives.
  • For example, while Rip-B (benzamide) and the target compound (acetamide) share a dimethoxyphenethyl chain, their pharmacological profiles likely differ due to core functional group disparities .

Table 2: Comparative Analysis of Key Parameters

Parameter Target Compound Rip-B 5a ACE2 Inhibitor
Core Structure Acetamide Benzamide Sulfanyl-acetamide Phenoxy-acetamide
Key Substituents Dual methoxyaryl Single dimethoxyphenyl Purine-sulfanyl Isobutylsulfonyl
Bioactivity Hypothetical (structural analogy) Unreported Anti-dementia ACE2 inhibition
Docking Score N/A N/A N/A -5.51 kcal/mol
Toxicity Unknown Unreported Low Not specified

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H29N1O5C_{24}H_{29}N_{1}O_{5}, with a molecular weight of approximately 429.43 g/mol. The compound features a complex structure characterized by multiple methoxy groups and an acetamide moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that compounds with methoxy substitutions can inhibit cell proliferation in cancer lines such as Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Mechanisms of Action : The proposed mechanisms include the inhibition of critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . These pathways are vital for DNA synthesis and cellular regulation, making them prime targets for anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, contributing to its increased efficacy against cancer cells. The positioning of these groups is crucial; for example, the 3,4-dimethoxy substitution on the phenyl ring has been associated with improved binding affinity to biological targets .

Study 1: Antitumor Activity

In a recent study evaluating various acetamide derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity. The study reported an IC50 value of approximately 49.85 μM against A549 lung cancer cells . This suggests that modifications to the acetamide structure can lead to enhanced anticancer properties.

Study 2: Mechanistic Insights

Another investigation into the mechanistic pathways revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry assays, which demonstrated increased levels of apoptotic markers in treated cells compared to controls .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AHep-23.25HDAC Inhibition
Compound BP81517.82Thymidylate Synthase Inhibition
Compound CA54949.85Apoptosis Induction

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